molecular formula C27H39N4O6P3 B15165842 {Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)] CAS No. 191098-44-9

{Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)]

Cat. No.: B15165842
CAS No.: 191098-44-9
M. Wt: 608.5 g/mol
InChI Key: WUNZPGOVHYUJKM-UHFFFAOYSA-N
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Description

{Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)]: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)] typically involves multiple steps. One common method starts with the reaction of tris(2-aminoethyl)amine with p-nitroisocyanate in tetrahydrofuran (THF) under reflux conditions. The resulting product is then subjected to reduction using hydrazine monohydrate in the presence of a palladium on carbon (Pd/C) catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: {Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, {Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)] is used as a ligand in the formation of coordination complexes with metals. These complexes have applications in catalysis and materials science .

Biology and Medicine: The compound’s ability to form stable complexes with metals makes it useful in biological and medical research. It is studied for its potential in drug delivery systems and as a chelating agent for metal ions in biological systems .

Industry: In industrial applications, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and conductivity .

Mechanism of Action

The mechanism of action of {Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)] involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other chemical processes. The molecular targets and pathways involved depend on the specific application and the metal ions present .

Comparison with Similar Compounds

Uniqueness: {Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)] is unique due to its multiple functional groups and ability to form stable complexes with a wide range of metal ions. This versatility makes it valuable in various scientific and industrial applications .

Properties

CAS No.

191098-44-9

Molecular Formula

C27H39N4O6P3

Molecular Weight

608.5 g/mol

IUPAC Name

[2-[bis[2-[[hydroxy(phenyl)phosphoryl]methylamino]ethyl]amino]ethylamino]methyl-phenylphosphinic acid

InChI

InChI=1S/C27H39N4O6P3/c32-38(33,25-10-4-1-5-11-25)22-28-16-19-31(20-17-29-23-39(34,35)26-12-6-2-7-13-26)21-18-30-24-40(36,37)27-14-8-3-9-15-27/h1-15,28-30H,16-24H2,(H,32,33)(H,34,35)(H,36,37)

InChI Key

WUNZPGOVHYUJKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CNCCN(CCNCP(=O)(C2=CC=CC=C2)O)CCNCP(=O)(C3=CC=CC=C3)O)O

Origin of Product

United States

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